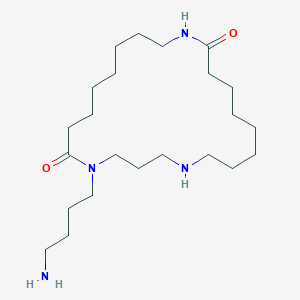
N,N-Dicyclohexylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexylbenzenecarbothioamide is an organic compound with the molecular formula C13H22N2. It is a waxy white solid with a sweet odor and is primarily used in organic synthesis, particularly in peptide coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dicyclohexylbenzenecarbothioamide is typically synthesized by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst. The reaction can be represented as follows:
2C6H11NCO→(C6H11N)2C+CO2
Alternative catalysts for this conversion include highly nucleophilic compounds such as OP(MeNCH2CH2)3N .
Industrial Production Methods
In industrial settings, this compound is produced in a closed system to ensure safety and efficiency. The production involves the reaction of cyclohexylamine with cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen, achieving yields of up to 67% .
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions include various substituted carbodiimides, amines, and oxides .
Scientific Research Applications
N,N-Dicyclohexylbenzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is widely used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexylbenzenecarbothioamide involves its ability to activate carboxyl groups, facilitating the formation of peptide bonds. The compound reacts with carboxylic acids to form an active intermediate, which then reacts with amines to form the desired peptide bond. This process is crucial in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Similar in structure and function, used in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in bioconjugation reactions.
Uniqueness
N,N-Dicyclohexylbenzenecarbothioamide is unique due to its high efficiency in coupling reactions and its ability to function under mild reaction conditions, making it suitable for the synthesis of complex compounds without causing unfavorable side effects .
Properties
CAS No. |
61821-50-9 |
|---|---|
Molecular Formula |
C19H27NS |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N,N-dicyclohexylbenzenecarbothioamide |
InChI |
InChI=1S/C19H27NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 |
InChI Key |
BTLVVWOHLWTWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate](/img/structure/B14558839.png)
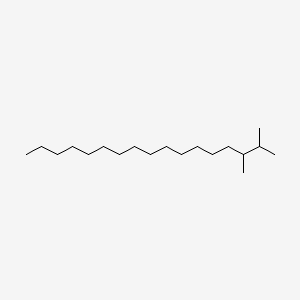
![10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine](/img/structure/B14558851.png)
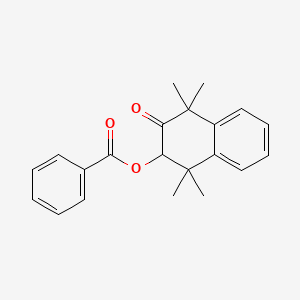
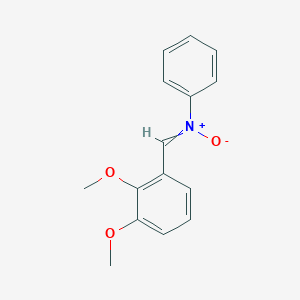
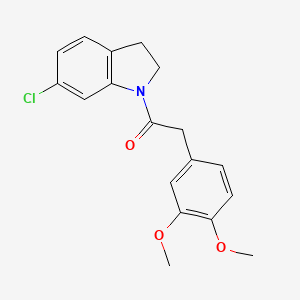

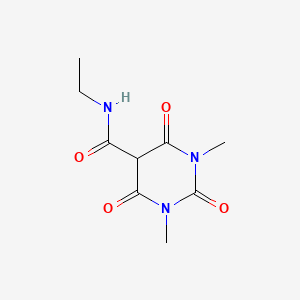
![2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14558897.png)
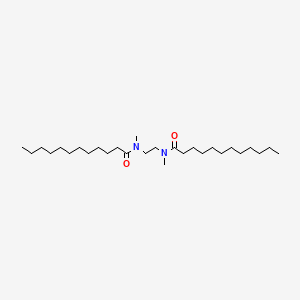
![(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole](/img/structure/B14558914.png)
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)

